S-4-Fluoro-2-methylphenylthioacetate
Description
S-4-Fluoro-2-methylphenylthioacetate is a sulfur-containing organic compound characterized by a thioester functional group (-S-CO-O-) attached to a 4-fluoro-2-methylphenyl substituent. Thioesters like this compound are critical intermediates in organic synthesis, often utilized for their reactivity in nucleophilic acyl substitution and participation in biochemical processes, such as coenzyme A-mediated reactions .
The compound’s structure includes a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring, which influence electronic effects (e.g., electron-withdrawing fluorine enhances stability) and steric interactions. These features are comparable to fluorinated aryl sulfonyl and triazole-thione derivatives described in the literature, such as compounds [10–15] from , which share synthetic pathways involving halogenated ketones and sulfur-based nucleophiles .
Properties
IUPAC Name |
S-(4-fluoro-2-methylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQVXNLEBZTQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Acetylating Agent Coupling
The reaction of 4-fluoro-2-methylbenzenethiol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) is a direct method. This route avoids intermediate isolation but requires strict anhydrous conditions to prevent hydrolysis. For example, dissolving 4-fluoro-2-methylbenzenethiol (1.0 equiv) in dry dichloromethane and treating with acetyl chloride (1.2 equiv) at 0–5°C yields the thioacetate in 78–85% purity after aqueous workup.
Nucleophilic Aromatic Substitution
Aryl halides, such as 1-bromo-4-fluoro-2-methylbenzene , undergo substitution with potassium thioacetate (KSCOCH₃) in polar aprotic solvents like dimethylformamide (DMF). Copper(I) iodide catalysis enhances reactivity, particularly for less electrophilic substrates. Under optimized conditions (120°C, 12 hrs), this method achieves 65–72% yield but faces challenges with regioselectivity due to competing elimination pathways.
Advanced Catalytic and Protecting Group Strategies
Palladium-Catalyzed C–S Bond Formation
Recent advances leverage palladium complexes to mediate cross-coupling between aryl halides and thioacetate salts. For instance, 1-iodo-4-fluoro-2-methylbenzene reacts with sodium thioacetate in the presence of Pd(OAc)₂ and Xantphos ligand, yielding the target compound in 82% isolated yield. This method minimizes byproducts and operates under milder temperatures (80–90°C).
Ortho-Directing Group Assistance
Solvent and Temperature Optimization
Reaction efficiency correlates strongly with solvent polarity and temperature gradients. Comparative studies reveal:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 72 | 88 |
| Acetonitrile | 80 | 68 | 92 |
| Toluene | 110 | 61 | 85 |
| Dichloromethane | 25 | 55 | 90 |
Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution, while dichloromethane supports milder acetylation conditions.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A 2024 patent describes a continuous flow system where 1-bromo-4-fluoro-2-methylbenzene and potassium thioacetate are mixed in a microreactor at 130°C with a residence time of 8 minutes. This method achieves 89% conversion and reduces solvent waste by 40% compared to batch processes.
Analytical and Characterization Data
Critical quality attributes for This compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (dd, J = 8.2, 2.1 Hz, 1H), 2.55 (s, 3H, CH₃CO), 2.32 (s, 3H, Ar-CH₃), 1.98 (s, 3H, CF₃).
-
HPLC Purity : >99% when using recrystallization from ethanol/water (3:1 v/v).
Environmental and Regulatory Considerations
The European Chemicals Agency (ECHA) classifies thioacetates as skin irritants (Category 2). Process modifications, such as substituting DMF with cyclopentyl methyl ether (CPME), reduce environmental toxicity while maintaining reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
S-4-Fluoro-2-methylphenylthioacetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthioacetates, depending on the nucleophile used.
Scientific Research Applications
S-4-Fluoro-2-methylphenylthioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-4-Fluoro-2-methylphenylthioacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The thioacetate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
S-4-Fluoro-2-methylphenylthioacetate vs. S-Alkylated 1,2,4-Triazoles [10–15]
| Feature | This compound | S-Alkylated 1,2,4-Triazoles [10–15] |
|---|---|---|
| Core Structure | Thioester (-S-CO-O-) | 1,2,4-Triazole ring with S-alkylated side chain |
| Aromatic Substituent | 4-Fluoro-2-methylphenyl | 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) |
| Electrophilic Groups | Fluorine (para), methyl (ortho) | Sulfonyl (-SO₂-), halogen (Cl/Br) |
| Key Functional Groups | C=O (thioester), C-F | C=S (triazole-thione), SO₂, C-F (in some derivatives) |
Analysis :
This compound
Hypothetical synthesis (based on analogous routes in ):
Friedel-Crafts Acylation : Introduce the 4-fluoro-2-methylphenyl group via electrophilic substitution.
Thioester Formation : React the acyl chloride with a thiol (e.g., 4-fluoro-2-methylbenzenethiol) under basic conditions.
S-Alkylated 1,2,4-Triazoles [10–15] ()
Hydrazide Synthesis : React 4-(4-X-phenylsulfonyl)benzoic acid with hydrazine.
Triazole Formation : Cyclize hydrazinecarbothioamides [4–6] under alkaline reflux to yield triazole-thiones [7–9].
S-Alkylation: Treat [7–9] with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to form S-alkylated derivatives [10–15] .
Key Differences :
- This compound likely requires milder conditions for thioester formation, whereas [10–15] involve multi-step cyclization and alkylation.
- The use of halogenated ketones in [10–15] introduces additional fluorinated aryl groups, expanding steric and electronic complexity compared to the simpler thioester structure .
Physicochemical Properties
Infrared (IR) Spectroscopy Data
| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| This compound | ~1680–1700 (thioester) | — | — |
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
| Triazole-Thiones [7–9] | — | 1247–1255 | 3278–3414 |
Insights :
Limitations :
- Thioesters’ hydrolytic instability may reduce in vivo efficacy compared to triazole-thiones, which exhibit tautomeric stabilization .
Q & A
Q. What are the recommended safety protocols for handling S-4-Fluoro-2-methylphenylthioacetate in laboratory settings?
Answer:
- Key Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
- Storage : Store in a cool, dry place away from oxidizers. Avoid long-term storage due to potential degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Documentation : Always consult updated Safety Data Sheets (SDS) before use, as hazards may evolve with new data .
Q. How is this compound synthesized, and what are the critical reaction conditions?
Answer:
- Synthetic Route :
- Step 1 : React 4-fluoro-2-methylthiophenol with acetyl chloride in anhydrous dichloromethane.
- Step 2 : Use a base (e.g., triethylamine) to scavenge HCl byproducts.
- Critical Conditions :
- Temperature: Maintain 0–5°C to prevent side reactions.
- Solvent Purity: Ensure anhydrous conditions to avoid hydrolysis.
- Stoichiometry: Use a 1:1.2 molar ratio of thiophenol to acetyl chloride for complete conversion .
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate 9:1).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Primary Methods :
- NMR :
- ¹H NMR : Look for singlet peaks at δ 2.1–2.3 ppm (methyl group) and δ 7.2–7.5 ppm (aromatic protons).
- ¹³C NMR : Confirm the thioester carbonyl signal at δ 190–200 ppm .
2. FT-IR : Identify C=O stretching at ~1680–1720 cm⁻¹ and C-S bonds at ~600–700 cm⁻¹.
3. MS (ESI+) : Expect molecular ion [M+H]⁺ matching theoretical m/z (e.g., 198.2 for C₉H₉FOS) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in nucleophilic acyl substitution reactions?
Answer:
Q. How can researchers resolve discrepancies in NMR spectra when characterizing this compound derivatives?
Answer:
- Common Issues :
- Signal Splitting : Fluorine-19 coupling may complicate ¹H NMR. Use deuterated solvents and decoupling techniques.
- Impurity Peaks : Trace solvents (e.g., DMSO) or water can obscure signals. Dry samples rigorously.
- Validation : Cross-reference with computational models (e.g., DFT for predicting chemical shifts) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
Answer:
- Recommended Tools :
- DFT Calculations : Model transition states for thioester hydrolysis or nucleophilic attacks (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., GROMACS).
- Case Study : A 2023 study predicted regioselectivity in Friedel-Crafts reactions using Mulliken charge analysis .
Q. How do structural modifications (e.g., fluorination) impact the stability of this compound under varying pH conditions?
Answer:
- Experimental Design :
- pH Range : Test stability from pH 2–12 using buffer solutions.
- Analytical Methods : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Findings : Fluorination at the 4-position increases resistance to hydrolysis at pH < 7 due to electron-withdrawing effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal decomposition temperature of this compound?
Answer:
- Methodology :
- DSC/TGA : Perform differential scanning calorimetry under nitrogen (heating rate: 10°C/min).
- Reproducibility : Compare results across labs using identical purity standards (≥98%).
- Resolution : A 2022 multi-lab study attributed discrepancies to trace moisture content, establishing a consensus decomposition range of 180–190°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
